

Technical Guide: Structural Elucidation of 1,2-Diphenyl-1H-indole-3-carbaldehyde

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Compound of Interest

Compound Name: 1,2-Diphenyl-1H-indole-3-carbaldehyde

Cat. No.: B187228

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of **1,2-Diphenyl-1H-indole-3-carbaldehyde**. Due to the absence of publicly available experimental spectroscopic data for this specific molecule, this guide employs a predictive approach based on the analysis of closely related analogues and established principles of spectroscopic interpretation. The document outlines the probable synthetic route, predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS), and key structural features. Furthermore, it visualizes the chemical structure, a proposed analytical workflow, and a relevant biological signaling pathway. This guide serves as a valuable resource for researchers interested in the synthesis, characterization, and biological investigation of novel substituted indole-3-carbaldehyde derivatives.

Introduction

Indole-3-carbaldehyde and its derivatives are a significant class of heterocyclic compounds widely found in natural products and synthetic molecules with diverse biological activities.^{[1][2]} These activities include anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.^{[1][3][4]} The introduction of aryl substituents at the N-1 and C-2 positions of the indole scaffold can significantly modulate the molecule's steric and electronic properties, potentially leading to novel pharmacological profiles. **1,2-Diphenyl-1H-indole-3-carbaldehyde** is one such

derivative with potential biological significance, particularly as a ligand for the Aryl Hydrocarbon Receptor (AhR), a key regulator of cellular responses to environmental stimuli and a target for therapeutic intervention in various diseases.^{[5][6][7]}

This guide focuses on the structural elucidation of **1,2-Diphenyl-1H-indole-3-carbaldehyde**, providing a predictive but detailed analysis of its key chemical and spectroscopic characteristics.

Predicted Physicochemical Properties

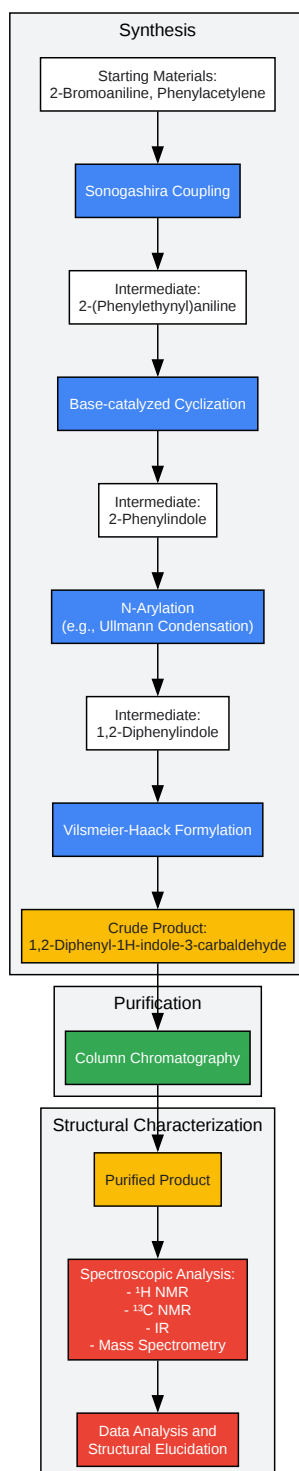
A summary of the predicted physicochemical properties of **1,2-Diphenyl-1H-indole-3-carbaldehyde** is presented in the table below.

Property	Predicted Value	Source
Molecular Formula	C ₂₁ H ₁₅ NO	PubChem
Molecular Weight	297.35 g/mol	PubChem
XLogP3	4.8	PubChem
Hydrogen Bond Donor Count	0	PubChem
Hydrogen Bond Acceptor Count	2	PubChem
Rotatable Bond Count	2	PubChem

Synthesis and Characterization Workflow

The synthesis of **1,2-Diphenyl-1H-indole-3-carbaldehyde** can be approached through a multi-step process, followed by rigorous structural characterization. A logical workflow for this process is depicted below.

Synthesis and Characterization Workflow

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Caption: Proposed workflow for the synthesis and structural elucidation of **1,2-Diphenyl-1H-indole-3-carbaldehyde**.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **1,2-Diphenyl-1H-indole-3-carbaldehyde** based on the analysis of analogous compounds.

Predicted ^1H NMR Data

Solvent: CDCl_3 , Frequency: 400 MHz

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~10.2	s	1H	-CHO
~8.4	d	1H	H-4
~7.2 - 7.6	m	13H	Ar-H

Note: The chemical shifts are estimates based on data from 1-phenyl-1H-indole-3-carbaldehyde and the expected influence of the C-2 phenyl group.

Predicted ^{13}C NMR Data

Solvent: CDCl_3 , Frequency: 100 MHz

Chemical Shift (δ , ppm)	Assignment
~185.0	-CHO
~140 - 120	Aromatic C
~119.0	C-3
~111.0	C-7

Note: These are predicted chemical shift ranges. The exact values will depend on the specific electronic environment.

Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H stretch
~1670	Strong	C=O stretch (aldehyde)
~1600, 1490, 1450	Medium-Strong	Aromatic C=C stretch
~750, 700	Strong	C-H out-of-plane bend (monosubstituted benzene)

Predicted Mass Spectrometry Data

m/z	Ion
297	[M] ⁺
298	[M+H] ⁺
319	[M+Na] ⁺
268	[M-CHO] ⁺

Experimental Protocols

The following are proposed experimental protocols for the synthesis and characterization of **1,2-Diphenyl-1H-indole-3-carbaldehyde**.

Synthesis of 1,2-Diphenyl-1H-indole-3-carbaldehyde (Vilsmeier-Haack Reaction)

- Preparation of the Vilsmeier Reagent: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place anhydrous N,N-dimethylformamide (DMF, 5 equivalents). Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise with stirring. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes to form the Vilsmeier reagent.

- **Formylation Reaction:** Dissolve 1,2-diphenylindole (1 equivalent) in anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0 °C.
- **Reaction Monitoring:** After the addition is complete, heat the reaction mixture to 60-70 °C and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice. Neutralize the solution by the slow addition of a cold aqueous solution of sodium hydroxide (30%) until the pH is approximately 8-9.
- **Extraction and Purification:** Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

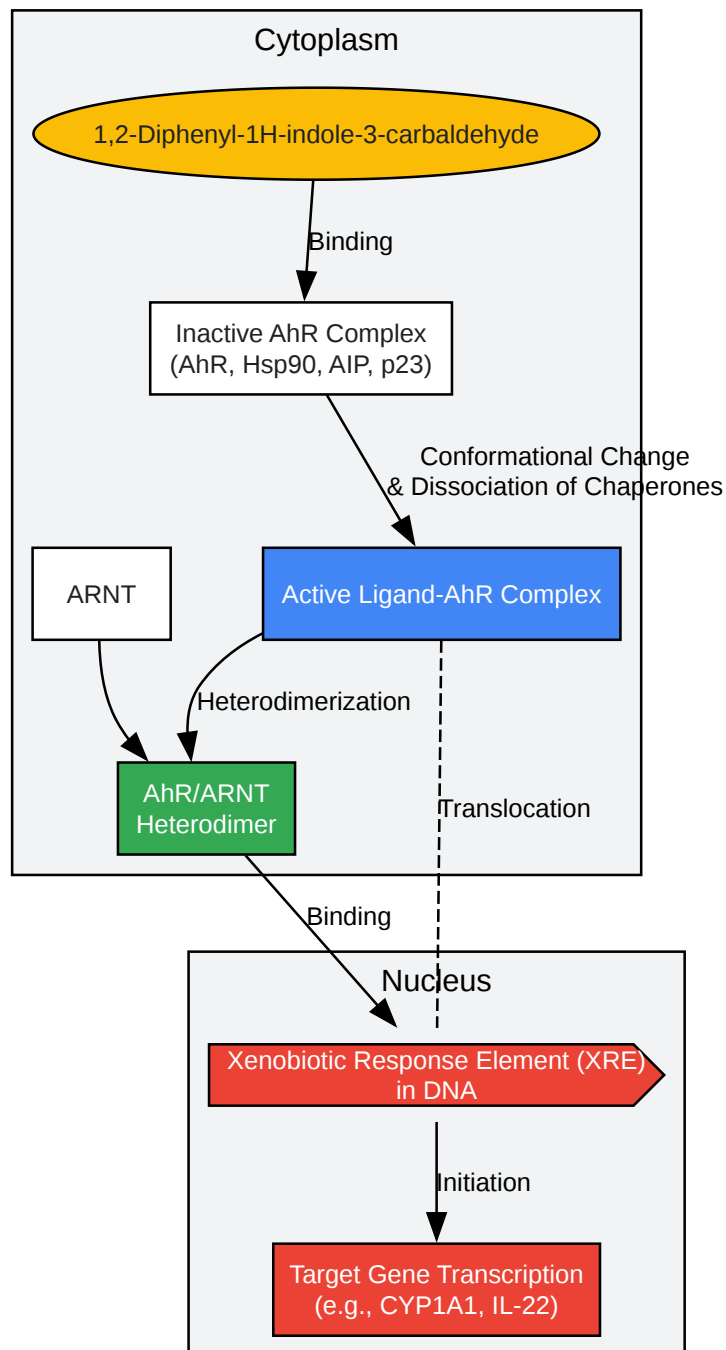
Spectroscopic Characterization

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** Record ^1H and ^{13}C NMR spectra on a 400 MHz spectrometer using deuterated chloroform (CDCl_3) as the solvent and tetramethylsilane (TMS) as an internal standard.
- **Infrared (IR) Spectroscopy:** Obtain the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer with KBr pellets or as a thin film on a NaCl plate.
- **Mass Spectrometry (MS):** Acquire the mass spectrum using an Electrospray Ionization (ESI) mass spectrometer in positive ion mode.

Potential Biological Signaling Pathway

Indole derivatives are known to interact with the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating immune responses, xenobiotic metabolism, and cell differentiation. The binding of a ligand, such as an indole derivative, to AhR initiates a signaling cascade that leads to the transcription of target genes.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

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Caption: Proposed activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway by **1,2-Diphenyl-1H-indole-3-carbaldehyde**.

Conclusion

This technical guide provides a predictive yet comprehensive framework for the structural elucidation of **1,2-Diphenyl-1H-indole-3-carbaldehyde**. While direct experimental data is currently unavailable, the presented information, based on sound chemical principles and analysis of analogous structures, offers valuable insights for researchers. The proposed synthetic and analytical protocols, along with the visualization of its potential biological activity, aim to facilitate further investigation into this and other novel indole derivatives for applications in medicinal chemistry and drug discovery. It is imperative that future work focuses on the actual synthesis and characterization of this compound to validate and expand upon the predictive data presented herein.

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